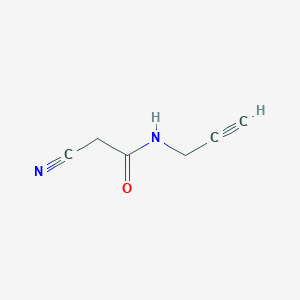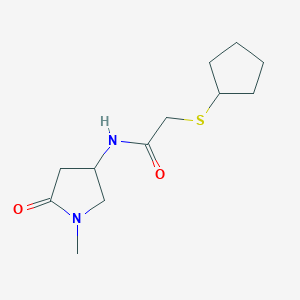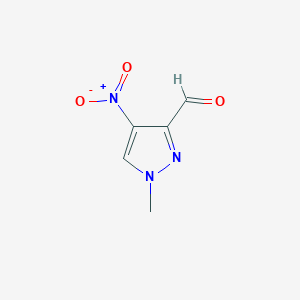
Aza-12-crown-4 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aza-12-crown-4 hydrochloride is a chemical compound belonging to the family of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to selectively bind certain metal ions, making it useful in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
The primary target of Aza-12-crown-4 hydrochloride is lithium ions . This compound has been synthesized and used as a sensor for detecting lithium ions in an organic solvent . The Aza-12-crown-4 moiety in the compound binds to lithium ions selectively over larger monovalent cations such as Cs+, Na+, and K+ .
Mode of Action
The This compound interacts with its target, lithium ions, through changes in absorbance and fluorescence . Upon the addition of lithium ions, the compound displays a clear isosbestic point in the absorption spectra and a new peak in the fluorescence spectra . This indicates that the compound binds to lithium ions, causing these observable changes .
Biochemical Pathways
The exact biochemical pathways affected by This compound It is known that the compound can alter normal neutrophil calcium flux . Several compounds, including this compound, have been shown to increase intracellular calcium in human neutrophils . This suggests that the compound could affect calcium-related biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s ability to bind lithium ions suggests that it may have a role in modulating the bioavailability of lithium in the body .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve changes in intracellular calcium levels . The compound has been shown to increase intracellular calcium in human neutrophils . This could potentially affect various cellular processes that are regulated by calcium levels.
Action Environment
The action of This compound can be influenced by environmental factors. For instance, the compound’s ability to detect lithium ions is demonstrated in an organic solvent . This suggests that the solvent environment could influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Aza-12-crown-4 hydrochloride plays a significant role in biochemical reactions, particularly in the detection of lithium ions . The compound has been shown to interact with lithium ions in an organic solvent, leading to changes in absorbance and fluorescence . This interaction is selective among other alkali metals .
Cellular Effects
While specific cellular effects of this compound are not extensively documented, related compounds have been shown to influence cellular processes. For instance, certain aza-crown ethers have been found to increase intracellular calcium in human neutrophils .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with lithium ions. The compound’s nitrogen atom has lone pair electrons that are delocalized yet available to bind lithium . This binding is selective and does not occur with other alkali metals .
Temporal Effects in Laboratory Settings
The compound has been used in the synthesis of lithium sensors, indicating its stability and long-term effectiveness in this application .
Metabolic Pathways
The compound’s ability to bind lithium ions suggests it may play a role in pathways involving this ion .
Subcellular Localization
Given its ability to bind lithium ions, it may be found in areas of the cell where these ions are present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aza-12-crown-4 hydrochloride can be synthesized through several methods. One common synthetic route involves the Buchwald-Hartwig amination reaction. In this method, commercially available 1-bromonaphthalene reacts with 1-aza-12-crown-4 in the presence of palladium catalysts, such as Pd2(dba)3, and a ligand like DavePhos, along with a base like sodium tert-butoxide in toluene . The reaction typically yields the desired product with a moderate yield.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Aza-12-crown-4 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrogen atom in the crown ether ring acts as a nucleophile.
Complexation Reactions: It forms stable complexes with metal ions, particularly lithium ions, due to the presence of nitrogen atoms in the ring.
Common Reagents and Conditions:
Reagents: Palladium catalysts, ligands like DavePhos, bases such as sodium tert-butoxide, and solvents like toluene are commonly used in its synthesis.
Conditions: Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Major Products: The major products formed from these reactions are typically the metal ion complexes of this compound, which are used in various applications such as sensors and ion transport studies .
Aplicaciones Científicas De Investigación
Aza-12-crown-4 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal ion binding and transport.
Biology: It has been investigated for its ability to modulate ion transport in biological systems, particularly in the context of calcium ion flux in neutrophils.
Medicine: Its potential use as a sensor for detecting lithium ions in biological samples has been explored, which could have implications for monitoring lithium levels in patients undergoing lithium therapy.
Industry: It is used in the development of sensors for detecting metal ions in environmental and industrial samples.
Comparación Con Compuestos Similares
12-Crown-4: A crown ether with a similar structure but without the nitrogen atoms.
15-Crown-5: Another crown ether with a larger ring size, which can bind larger metal ions but is less effective for lithium ions.
18-Crown-6: A crown ether with an even larger ring size, commonly used for binding potassium ions.
Uniqueness: Aza-12-crown-4 hydrochloride is unique due to the presence of nitrogen atoms in the ring, which enhances its selectivity for lithium ions. This makes it particularly useful in applications where selective binding of lithium is required, such as in the development of lithium sensors .
Propiedades
IUPAC Name |
1,4,7-trioxa-10-azacyclododecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-3-10-5-7-12-8-6-11-4-2-9-1;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJMGELJSODICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide](/img/structure/B2681935.png)


![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2681944.png)
![2-Ethoxy-5-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)pyridine](/img/structure/B2681945.png)

![ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE](/img/structure/B2681947.png)
![4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide](/img/structure/B2681948.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)

